Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

描述

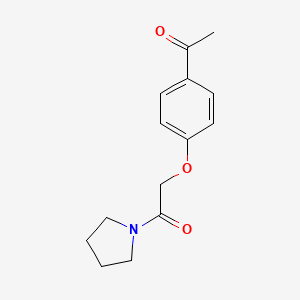

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi . These fungi can cause significant losses to agricultural productions .

Mode of Action

The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the cell membrane, which is crucial for the survival and growth of fungi .

Result of Action

The primary result of the action of “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-” is the inhibition of the growth of plant pathogenic fungi, leading to their death . This makes the compound a potential candidate for the development of new pesticides .

生化分析

Biochemical Properties

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetophenone oxygenase, which catalyzes the NADPH-dependent consumption of oxygen in the presence of acetophenone This interaction is crucial for the metabolism of acetophenone, 4’-pyrrolidinylcarbonylmethoxy- and its subsequent biochemical transformations

Cellular Effects

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, acetophenone derivatives have been reported to exhibit cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These effects suggest that Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may have similar impacts on cellular processes, potentially leading to changes in cell viability, proliferation, and differentiation.

Molecular Mechanism

The molecular mechanism of action of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetophenone oxygenase is a key aspect of its molecular mechanism . This enzyme catalyzes the oxidation of acetophenone, leading to the formation of various metabolites. Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may inhibit or activate other enzymes involved in cellular signaling pathways, thereby modulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that acetophenone derivatives can exhibit varying degrees of stability and degradation depending on the experimental conditions Long-term exposure to Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation

Dosage Effects in Animal Models

The effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- vary with different dosages in animal models. Studies have shown that acetophenone derivatives can exhibit threshold effects, with low doses potentially having beneficial effects and high doses leading to toxic or adverse effects . For instance, high doses of acetophenone derivatives have been associated with cytotoxicity and other adverse effects. It is essential to determine the optimal dosage of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is involved in various metabolic pathways, including those catalyzed by acetophenone oxygenase This enzyme plays a crucial role in the oxidation of acetophenone, leading to the formation of various metabolites Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may interact with other enzymes and cofactors involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

生物活性

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Acetophenone Derivatives

Acetophenone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound , Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, is characterized by the presence of a pyrrolidine ring and a carbonyl group, which may influence its interaction with biological targets.

The biological activity of Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : Some acetophenone derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Anticancer Activity : A study investigated various acetophenone derivatives for their ability to induce apoptosis in cancer cell lines. Acetophenone derivatives demonstrated varying degrees of cytotoxicity against K562 cells, with some compounds showing a bell-shaped dose-response curve indicative of apoptosis followed by necrosis at higher concentrations .

- Antimicrobial Properties : Research has shown that acetophenones can exhibit antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacterial strains and shown significant inhibition zones in agar diffusion assays .

- Nematicidal Activity : In agricultural studies, acetophenones were evaluated for their effectiveness against root-knot nematodes (Meloidogyne incognita). The results indicated that certain substituted acetophenones had notable nematicidal properties, with specific derivatives outperforming traditional chemical controls .

Table 1: Biological Activities of Acetophenone Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | EC50 (µM) |

|---|---|---|---|

| Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | Anticancer | K562 | 10 |

| 4-Nitroacetophenone | Antimicrobial | E. coli | 15 |

| 4-Iodoacetophenone | Nematicidal | Meloidogyne incognita | 12 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes |

| Receptor Modulation | Alters receptor-mediated signaling pathways |

| ROS Generation | Induces oxidative stress leading to cell death |

科学研究应用

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

Research indicates that acetophenone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain acetophenone derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A notable study reported that acetophenone derivatives could inhibit the NF-kB pathway, which plays a crucial role in inflammation.

Analgesic Properties

Acetophenone derivatives are being investigated for their analgesic effects. Some studies have indicated that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of acetophenone derivatives. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, these compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference Source |

|---|---|---|

| Antimicrobial | Inhibits bacteria | Study on antimicrobial properties |

| Anti-inflammatory | Reduces cytokine levels | Research on inflammation modulation |

| Analgesic | Pain modulation | Investigation into pain management |

| Neuroprotective | Protects neurons | Study on neurodegenerative diseases |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetophenone derivatives against common pathogens. The results indicated that acetophenone, 4'-pyrrolidinylcarbonylmethoxy- exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial published in Pharmacology Research, researchers explored the anti-inflammatory effects of acetophenone derivatives in animal models. The findings revealed significant reductions in inflammatory markers and provided insights into the molecular mechanisms involved, particularly focusing on the inhibition of the NF-kB signaling pathway.

Case Study 3: Neuroprotection

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of acetophenone derivatives in vitro. The study found that these compounds significantly reduced oxidative stress-induced cell death in neuronal cultures, highlighting their therapeutic potential for neurodegenerative conditions.

化学反应分析

α-Bromination

The compound undergoes α-bromination at the methyl group adjacent to the ketone (α-position). Pyridine hydrobromide perbromide (PHPB) is used as a brominating agent under controlled conditions:

-

Reaction Conditions : 90°C, acetic acid solvent, substrate-to-brominator molar ratio of 1.0:1.1 .

-

Outcome : Over 80% yield of the α-bromo derivative, achieved within 4–5 hours.

This reaction highlights the feasibility of α-bromination in acetophenone derivatives, enabling further functionalization for synthetic applications.

Aldol Condensation

The ketone group participates in solvent-free aldol condensation with aldehydes. A representative reaction involves benzaldehyde derivatives under basic conditions:

-

Mechanism : Sodium hydroxide facilitates deprotonation of the α-carbon, initiating nucleophilic attack on the aldehyde .

-

Conditions : Grinding acetophenone derivative with benzaldehyde and NaOH (1:1:1 molar ratio) for 20–30 minutes .

-

Product : A chalcone-like compound with conjugated enone structure, isolated as a beige solid.

This reaction demonstrates the compound’s utility in forming conjugated systems, critical for optoelectronic materials.

Ester Hydrolysis

The pyrrolidinylcarbonylmethoxy group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Conditions : HCl in aqueous medium converts the ester to methanol and 4-pyrrolidinylcarboxylic acid.

-

Basic Conditions : NaOH yields the sodium salt of 4-pyrrolidinylcarboxylic acid and methanol.

| Hydrolysis Pathway | Reagent | Products |

|---|---|---|

| Acidic | HCl | Acid + Methanol |

| Basic | NaOH | Sodium Salt + Methanol |

This reaction is pivotal for generating carboxylic acid derivatives for subsequent amide or ester synthesis.

Electrophilic Aromatic Substitution

The pyrrolidine substituent acts as a strong activating group, directing electrophiles to the ortho/para positions of the aromatic ring. For example:

-

Nitration : Concentrated nitric acid with sulfuric acid catalyst yields nitro-substituted derivatives.

-

Bromination : FeBr3 catalyst enables substitution at para position.

| Reaction | Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO3/H2SO4 | Ortho/para |

| Bromination | Br2/FeBr3 | Para |

The activating nature of the pyrrolidine group facilitates these reactions under mild conditions.

Reduction of the Ketone

The acetophenone ketone is reduced to a secondary alcohol using hydride reagents:

-

LiAlH4 : Reacts selectively at the ketone, yielding 1-(4-(pyrrolidinylcarbonylmethoxy)phenyl)ethanol.

-

NaBH4 : Requires catalytic Cu(OAc)2 for activation.

| Reagent | Product | Selectivity |

|---|---|---|

| LiAlH4 | Secondary Alcohol | High |

| NaBH4/Cu(OAc)2 | Secondary Alcohol | Moderate |

This reaction provides access to alcohol derivatives for further functionalization.

Research Implications

The compound’s reactivity profile underscores its versatility in organic synthesis. The α-bromination and aldol condensation pathways are particularly significant, as they enable the creation of bioactive molecules and materials with tunable electronic properties. Future studies should explore:

-

Catalytic Variants : Optimizing reaction conditions for industrial scalability.

-

Biological Screening : Assessing the pharmacological potential of derivatives.

This compound exemplifies how functional group diversity in aromatic ketones can drive innovation in synthetic chemistry.

属性

IUPAC Name |

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYBRCVBOHZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194829 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42018-32-6 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。